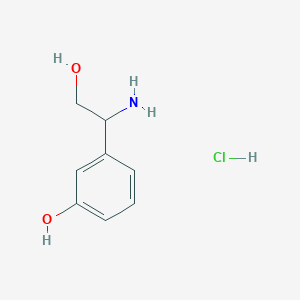

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

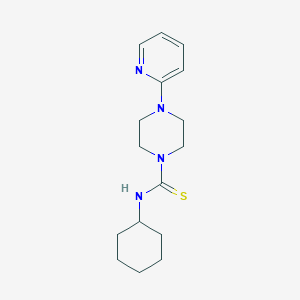

The compound "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" is a derivative of phenol, which is a class of compounds known for their aromatic ring with an attached hydroxyl group. This particular derivative includes an amino-2-hydroxyethyl group, suggesting potential biological activity due to the presence of both amino and hydroxyl functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential uses and properties of "this compound".

Synthesis Analysis

The synthesis of related compounds, such as the racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, involves a novel route that is based on the pharmacophore for uterine relaxant activity . This suggests that a similar synthetic approach could potentially be applied to the synthesis of "this compound", with the aim of achieving biological activity, such as uterine relaxation.

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" is characterized by the presence of a phenol ring and additional functional groups that can engage in hydrogen bonding. For instance, "3-Hydroxyanthranilic Acid Hydrochloride" has a structure where the amino group is protonated, and the carboxyl group is nearly coplanar with the phenol ring, allowing for hydrogen bonding . This information can be extrapolated to suggest that "this compound" may also form hydrogen bonds due to its amino and hydroxyl groups, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of compounds with similar structures to "this compound" can be complex. For example, ortho-(N-benzylidene)aminophenol reacts with chlorophosphites to form diastereomeric oxazaphosphorinanes . This indicates that the presence of an amino group adjacent to a phenol can lead to a variety of chemical reactions, depending on the reactants and conditions. Therefore, "this compound" may also participate in diverse chemical reactions, particularly those involving its amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. The presence of both hydroxyl and amino groups suggests that it is likely to be soluble in water and may form salts with acids or bases. The compound's ability to form hydrogen bonds, as seen in "3-Hydroxyanthranilic Acid Hydrochloride" , could affect its melting point, boiling point, and solubility. Additionally, the biological evaluation of similar compounds, such as the uterine relaxants mentioned in paper , indicates that "this compound" may also exhibit biological activities, which could be explored in further studies.

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is highlighted for its diverse biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA's role in modulating lipid metabolism and glucose in metabolic disorders offers a potential research avenue for similar phenolic compounds, including 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, in treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Hydroxycinnamic Acids in Cosmetics

Hydroxycinnamic acids and their derivatives are noted for their multifunctional cosmetic applications, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. This suggests a potential area of research for this compound in cosmeceutical formulations, leveraging its phenolic structure for skin health benefits (Taofiq et al., 2017).

Protein-Phenolic Interactions

The interaction between phenolic compounds and proteins, affecting the structural and functional properties of proteins, presents another research interest. The implications of these interactions on food processing and health benefits, including antioxidant capacity and bioavailability, could inform studies on this compound (Ozdal et al., 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Research on cinnamic acid derivatives as anticancer agents, exploring their synthesis, biological evaluation, and antitumor efficacy, provides a model for investigating the therapeutic potential of this compound in cancer treatment. The review emphasizes the underutilized medicinal properties of cinnamic acid derivatives, suggesting a promising area for further exploration (De et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-(1-amino-2-hydroxyethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUADLLHIHCGJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)

![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)